molecular formula C21H20N2O3 B258690 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B258690
M. Wt: 348.4 g/mol
InChI Key: FEUVDCCGJSKMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor is a ligand-gated ion channel that is expressed on the surface of immune cells, including macrophages and microglia. It is involved in the regulation of various cellular functions, such as cell death, cytokine release, and inflammasome activation. 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide binds to the 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor and inhibits its activation, leading to a decrease in inflammation and cell death.
Biochemical and Physiological Effects
Studies have shown that 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has various biochemical and physiological effects. It has been found to reduce inflammation and cytokine release in various animal models of inflammation. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide in lab experiments is its specificity for the 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor. It allows researchers to study the role of the 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor in various diseases and cellular functions. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide in scientific research. One of the directions is to study its potential therapeutic applications in cancer, as it has been found to inhibit tumor growth in various animal models. Another direction is to investigate its role in neuroinflammation and neurodegenerative diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to optimize the synthesis method and improve the bioavailability of this compound for clinical use.
Conclusion
In conclusion, 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide is a promising chemical compound that has potential therapeutic applications in various diseases. Its specificity for the 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor allows researchers to study the role of this receptor in various cellular functions and diseases. Further studies are needed to optimize its synthesis method and improve its bioavailability for clinical use.

Synthesis Methods

The synthesis of 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide involves the reaction of 2-methoxyphenol, 2-bromoethyl methyl ether, and pyridine-2-carboxaldehyde with benzoyl chloride in the presence of base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It acts as a 4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide receptor antagonist, which plays a crucial role in the immune system and inflammation.

properties

Product Name

4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C21H20N2O3/c1-25-19-7-2-3-8-20(19)26-15-16-9-11-17(12-10-16)21(24)23-14-18-6-4-5-13-22-18/h2-13H,14-15H2,1H3,(H,23,24)

InChI Key

FEUVDCCGJSKMSQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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